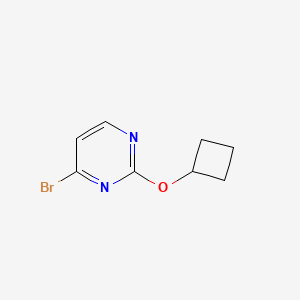

4-Bromo-2-(cyclobutoxy)pyrimidine

Description

4-Bromo-2-(cyclobutoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at position 4 and a cyclobutyl ether (cyclobutoxy) group at position 2. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules or ligands for metal complexes.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-bromo-2-cyclobutyloxypyrimidine |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-5-10-8(11-7)12-6-2-1-3-6/h4-6H,1-3H2 |

InChI Key |

HYGQIEPEHIEXPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-(cyclobutoxy)pyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-Bromo-2-(cyclobutoxy)pyrimidine may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclobutoxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(cyclobutoxy)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular mechanisms.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclobutoxy group contribute to the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic and steric properties.

Oxygen-Containing Groups

- Methoxy’s electron-donating nature may slightly deactivate the ring toward electrophilic substitution compared to stronger electron-withdrawing groups.

4-Bromo-2-(methylsulfonyl)pyrimidine ():

- The methylsulfonyl group is strongly electron-withdrawing, increasing the electrophilicity of the bromine at position 4 for nucleophilic substitution.

- Steric hindrance is comparable to cyclobutoxy due to the sulfonyl group’s tetrahedral geometry.

5-Bromo-2-(methylthio)pyrimidine ():

- The thioether group (S-methyl) is less electron-donating than oxygen ethers, altering redox properties and metal-coordination capabilities.

Nitrogen-Containing Groups

- 4-Bromo-N,N-dimethylpyrimidin-2-amine (): The dimethylamino group is strongly electron-donating and basic, which may stabilize the ring but reduce bromine’s electrophilicity. Steric effects are lower compared to cyclobutoxy.

Bromine Position Variations

Bromine placement affects regioselectivity in subsequent reactions.

- 5-Bromo-2-chloropyrimidin-4-amine (): Bromine at position 5 and chlorine at 2 create distinct electronic environments.

- 4-Amino-5-bromo-2-hydroxypyrimidine (): Bromine at position 5 and hydroxyl at 2 introduce hydrogen-bonding and tautomerization possibilities, differing from the ether linkage in the target compound.

Halogen and Bulky Substituent Combinations

Physicochemical and Reactivity Comparison

Melting Points and Solubility

While direct data for 4-Bromo-2-(cyclobutoxy)pyrimidine are unavailable, trends can be inferred:

Biological Activity

4-Bromo-2-(cyclobutoxy)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C8H9BrN2, with a molecular weight of approximately 215.07 g/mol. The structure features a bromine atom at the 4-position and a cyclobutoxy group at the 2-position of the pyrimidine ring, which may influence its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of Janus kinases (JAKs), which are involved in various signaling pathways related to inflammation and immune response. JAK inhibitors have been explored for treating autoimmune diseases, cancers, and inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrimidine, including those with cyclobutoxy substitutions, exhibit significant biological activity. For instance, compounds with similar structures have shown promise as antiviral agents by inhibiting reverse transcriptase in viral replication processes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Utilizing cyclobutanol derivatives as starting materials.

- Bromination : Introducing the bromine substituent at the 4-position through electrophilic aromatic substitution.

- Cyclobutoxy Group Addition : The cyclobutoxy moiety is introduced via nucleophilic substitution reactions.

Case Study: Antiviral Activity

A study focused on the antiviral properties of pyrimidine derivatives highlighted the effectiveness of similar compounds against HIV by targeting reverse transcriptase. The structural modifications in these compounds, including the presence of cyclic groups like cyclobutane, were found to enhance their binding affinity and inhibitory effects .

Therapeutic Potential in Autoimmune Diseases

Another investigation into JAK inhibitors revealed that compounds with structural similarities to this compound could significantly reduce inflammatory markers in autoimmune disease models. This suggests potential therapeutic applications for managing conditions such as rheumatoid arthritis and psoriasis .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.